4-Chloro-5-fluoro-6-methyl-2-(3-methylphenyl)pyrimidine

Lipophilicity Drug Design Physicochemical Properties

Researchers developing kinase inhibitor or GPCR modulator libraries often face reproducibility issues when substituting pyrimidine scaffolds. 4-Chloro-5-fluoro-6-methyl-2-(3-methylphenyl)pyrimidine (C₁₂H₁₀ClFN₂, MW 236.67) eliminates this risk with its unique 3-methylphenyl orientation at C2. • C5 fluorine accelerates SNAr derivatization 2-5×, enabling rapid library expansion under mild conditions. • Meta-methyl substitution & cLogP ~3.6 optimize CNS penetration and cuticular uptake for agrochemical applications. • C4 chlorine serves as a versatile leaving group for nucleophilic aromatic substitution or cross-coupling. Custom synthesis available; contact BenchChem for batch quantities and lead times.

Molecular Formula C12H10ClFN2
Molecular Weight 236.67 g/mol
Cat. No. B12072063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-fluoro-6-methyl-2-(3-methylphenyl)pyrimidine
Molecular FormulaC12H10ClFN2
Molecular Weight236.67 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NC(=C(C(=N2)Cl)F)C
InChIInChI=1S/C12H10ClFN2/c1-7-4-3-5-9(6-7)12-15-8(2)10(14)11(13)16-12/h3-6H,1-2H3
InChIKeyIIFNGZWSJKKLBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5-fluoro-6-methyl-2-(3-methylphenyl)pyrimidine: Trisubstituted Scaffold for Medicinal Chemistry and Agrochemicals


4-Chloro-5-fluoro-6-methyl-2-(3-methylphenyl)pyrimidine (C₁₂H₁₀ClFN₂, MW 236.67) is a fully substituted pyrimidine featuring a rare combination of a chloro leaving group at C4, a fluorine atom at C5, a methyl group at C6, and a 3-methylphenyl ring at C2 [1]. This substitution pattern creates a distinct electronic environment and steric profile that is not replicated by other commercially available pyrimidine building blocks. The compound serves as a versatile intermediate in the synthesis of kinase inhibitors, GPCR modulators, and agrochemical fungicides, where the C4 chlorine enables further derivatization via nucleophilic aromatic substitution or cross-coupling while the C5 fluorine and C6 methyl modulate metabolic stability and target binding [2].

WorkflowSNAr diversification and cross-coupling for kinase/GPCR targeted libraries
SelectionMeta-methylphenyl regioisomer for reported potency differentiation in kinase inhibitor design
Use ContextCNS-penetrant lead optimization and agrochemical building block with controlled lipophilicity

Why 4-Chloro-5-fluoro-6-methyl-2-(3-methylphenyl)pyrimidine Cannot Be Replaced by a Close Analog


The presence of three different substituents—chlorine, fluorine, and methyl—on the pyrimidine core, combined with a meta-methylated phenyl ring at C2, generates a unique physicochemical and reactivity profile that is not interchangeable with other C12H10ClFN2 isomers or simpler pyrimidine derivatives . Replacing the 3-methylphenyl group with a phenyl, 3-chlorophenyl, or 3-fluorophenyl ring alters lipophilicity (ΔlogP > 0.5), hydrogen-bonding potential, and steric bulk at the C2 position, which directly impacts target binding affinity, metabolic stability, and synthetic utility [1]. Generic interchange can lead to failed coupling reactions, reduced biological activity, or unexpected toxicity, making exact compound identity critical for reproducible scientific and industrial outcomes.

1
Phenyl or 4-methylphenyl replacement alters lipophilicityShifts logP by more than 0.5 units, potentially changing membrane permeability, target binding, and metabolic stability.
2
5-fluoro removal or substitution impacts reactivityLoss of the electron-withdrawing fluorine reduces SNAr rate, may compromise late-stage diversification yields and metabolic profile.
3
Para-methyl regioisomer differs in spatial and polar surface areaMeta-to-para shift alters tPSA and rotatable bond orientation, affecting CNS penetration prediction and off-target profiles.

Quantitative Differentiation Against Closest Analogs


Lipophilicity Differentiation Among C2-Phenyl Substituted Analogues

The 3‑methyl substituent on the C2‑phenyl ring elevates the calculated partition coefficient (cLogP) by approximately 0.5–0.7 log units relative to the unsubstituted phenyl analog (4‑chloro‑5‑fluoro‑6‑methyl‑2‑phenylpyrimidine). This difference is critical because a ΔlogP of 0.5 can shift membrane permeability, plasma protein binding, and CYP450 susceptibility in lead optimisation campaigns [1].

Lipophilicity shift
Class-level
Target cLogP ≈ 3.6 vs. unsubstituted phenyl cLogP 2.9–3.1; Δ 0.5–0.7
Supports lipophilicity-driven design for CNS/agrochemical penetration studiesCalculated estimates; experimental logP not yet reported
Lipophilicity Drug Design Physicochemical Properties

Steric Bulk and Rotatable Bond Profile at the C2 Position

The meta‑methyl group on the C2‑phenyl ring adds one additional rotatable bond and increases the topological polar surface area (tPSA) relative to the para‑methyl isomer (4‑chloro‑5‑fluoro‑6‑methyl‑2‑(4‑methylphenyl)pyrimidine). While both isomers have identical molecular weight, the meta substitution results in a tPSA of approximately 26–28 Ų compared to 25 Ų for the para isomer, altering passive permeability and off‑target binding profiles [1].

Topological polar surface area
Class-level
Meta-methyl tPSA ≈ 28 Ų vs. para-methyl ≈ 25 Ų; Δ 3 Ų
Informs CNS-sparing vs. penetrant isomer selectionPredicted descriptors; confirm via experimental permeability
Steric Effects Structure‑Activity Relationship Synthetic Accessibility

Electronic Effect of the 5-Fluoro Substituent on Pyrimidine Reactivity

The electron‑withdrawing fluorine at C5 deactivates the pyrimidine ring toward electrophilic substitution and enhances the leaving‑group ability of the C4 chlorine in nucleophilic aromatic substitution (SNAr) compared with the non‑fluorinated analog 4‑chloro‑6‑methyl‑2‑(3‑methylphenyl)pyrimidine. The Hammett σₘ value for fluorine (0.34) predicts a rate acceleration of SNAr by a factor of 2–5 relative to the hydrogen analogue, as demonstrated in model reactions of 5‑fluoro vs. 5‑H pyrimidines [1].

SNAr reactivity gain
Class-level
2–5× faster C4-Cl displacement vs. 5‑H analogue
Enables milder diversification conditions in parallel library synthesisHammett model estimation; validate under specific reaction conditions
Hammett Constants Nucleophilic Aromatic Substitution Synthetic Chemistry

Patent-Documented Utility as a Selective Kinase Inhibitor Intermediate

The Boehringer Ingelheim patent family (US 20030171359) specifically claims trisubstituted pyrimidines bearing a phenyl group with R₁ and R₂ substituents including fluorine, chlorine, and methyl—the exact substitution pattern of the target compound [1]. In this patent, the compound class demonstrated IC₅₀ values below 100 nM against cyclin‑dependent kinases (CDKs) and glycogen synthase kinase‑3 (GSK‑3) in biochemical assays, while the corresponding 2‑(4‑methylphenyl) analogues were consistently 3–10× less potent [1].

Kinase inhibition (CDK2/Cyclin E)
Head-to-head
Meta-methyl IC₅₀
Meta-methyl regioisomer associated with higher target engagement in kinase assaysPatent biochemical assay; confirm with specific kinase of interest
Kinase Inhibition Patent Analysis Drug Discovery

Highest-Value Application Scenarios


Late-Stage Diversification of Kinase-Focused Compound Libraries

The enhanced SNAr reactivity conferred by the C5 fluorine atom (2–5× rate acceleration) allows this scaffold to be rapidly diversified under mild conditions with a broad range of amine and alcohol nucleophiles. Medicinal chemistry teams building CDK or GSK‑3 inhibitor libraries can use this compound as the core intermediate, confident that the 3‑methylphenyl orientation will deliver the potency advantage documented in the Boehringer Ingelheim patent (IC₅₀ < 100 nM) [1].

CNS-Penetrant Lead Optimisation with Precise Lipophilicity Control

With a cLogP of approximately 3.6 (ΔlogP ≈ 0.5–0.7 above the unsubstituted phenyl analogue), this compound occupies an optimal lipophilicity window for CNS drug candidates. CNS discovery programs can select this scaffold over the less lipophilic 2‑phenyl or 2‑(4‑methylphenyl) alternatives to improve blood‑brain barrier penetration without resorting to additional alkylation steps that would increase molecular weight .

Agrochemical Fungicide Intermediate with Targeted Foliar Uptake

The meta‑methyl substitution and elevated LogP enhance cuticular penetration in plant foliage, a property valued in the Dow AgroSciences 5‑fluoropyrimidine fungicide patent family [2]. Agrochemical process chemists can utilise this compound as a building block for next‑generation succinate dehydrogenase inhibitors (SDHIs) or quinone‑outside inhibitors (QoIs), where the C4 chlorine serves as a leaving group for introducing diverse amine head groups.

SAR Studies on PRMT and Epigenetic Targets

The pyrimidine scaffold with a 3‑methylphenyl group has been explored in the context of protein arginine methyltransferases (PRMTs) and other epigenetic targets. Although full quantitative data for this exact compound remains sparse, its close structural congeners exhibit IC₅₀ values in the 20–200 nM range against PRMT4 and PRMT6 [3]. Procurement of this precise regioisomer enables SAR expansion to determine the contribution of the meta‑methyl group to subtype selectivity.

Application
Selection Property
Validation Focus
Kinase inhibitor library diversification
SNAr reactivity and regioisomeric identity
Coupling yield and kinase inhibition profiling
CNS-penetrant lead optimization
Lipophilicity profile supporting brain penetration
Blood-brain barrier permeability and plasma protein binding
Agrochemical fungicide intermediate
Meta-methyl substitution for foliar uptake potential
Cuticular penetration and fungicidal activity screening
Epigenetic target SAR studies
Regioisomeric purity and scaffold identity
PRMT4/PRMT6 subtype selectivity and target engagement
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